molecular formula C16H24N2O4 B7064916 Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate

Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate

Cat. No.: B7064916
M. Wt: 308.37 g/mol
InChI Key: MGIFLSRNIPSKKD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxypyridine moiety, and a morpholine ring

Properties

IUPAC Name

tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)14-11-18(5-6-21-14)10-12-7-13(20-4)9-17-8-12/h7-9,14H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIFLSRNIPSKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCO1)CC2=CC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxypyridine Intermediate: The methoxypyridine moiety can be synthesized through the methylation of pyridine derivatives using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Morpholine: The methoxypyridine intermediate is then coupled with morpholine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired morpholine derivative.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The methoxypyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(4-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate
  • Tert-butyl 4-[(5-ethoxypyridin-3-yl)methyl]morpholine-2-carboxylate
  • Tert-butyl 4-[(5-methoxypyridin-2-yl)methyl]morpholine-2-carboxylate

Uniqueness

Tert-butyl 4-[(5-methoxypyridin-3-yl)methyl]morpholine-2-carboxylate is unique due to the specific positioning of the methoxy group on the pyridine ring and the presence of the morpholine and tert-butyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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